molecular formula C12H14O4 B15312650 2-[4-(Methoxycarbonyl)phenyl]butanoic acid

2-[4-(Methoxycarbonyl)phenyl]butanoic acid

Cat. No.: B15312650
M. Wt: 222.24 g/mol
InChI Key: PEDNOGBEPMPCBH-UHFFFAOYSA-N
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Description

2-[4-(Methoxycarbonyl)phenyl]butanoic acid is a carboxylic acid derivative featuring a butanoic acid backbone with a para-methoxycarbonyl-substituted phenyl group attached to the second carbon.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

2-(4-methoxycarbonylphenyl)butanoic acid

InChI

InChI=1S/C12H14O4/c1-3-10(11(13)14)8-4-6-9(7-5-8)12(15)16-2/h4-7,10H,3H2,1-2H3,(H,13,14)

InChI Key

PEDNOGBEPMPCBH-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C(=O)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Methoxycarbonyl)phenyl]butanoic acid typically involves the esterification of 4-(methoxycarbonyl)phenylboronic acid with butanoic acid. The reaction is carried out in the presence of a catalyst, such as palladium, under controlled temperature and pressure conditions. The process may also involve the use of solvents like tetrahydrofuran (THF) and methanol to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methoxycarbonyl)phenyl]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of butanoic acid and substituted phenyl compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-[4-(Methoxycarbonyl)phenyl]butanoic acid involves its interaction with specific molecular targets. In biochemical assays, it acts as a ligand that binds to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-[4-(Methoxycarbonyl)phenyl]butanoic acid with structurally related compounds, emphasizing substituent effects, physicochemical properties, and biological implications:

Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
This compound 2-position; 4-COOCH₃ on phenyl C₁₂H₁₄O₄ 234.24 (calculated) High acidity due to electron-withdrawing group; potential bioactivity inferred from analogs
4-[3-(Methoxycarbonyl)phenyl]butanoic acid 4-position; 3-COOCH₃ on phenyl C₁₂H₁₄O₄ 234.24 Meta-substitution alters electronic effects and solubility compared to para isomer
4-(4-Methylphenyl)butanoic acid 4-position; 4-CH₃ on phenyl C₁₁H₁₄O₂ 178.22 Lower acidity (electron-donating methyl group); higher lipophilicity
4-(2-Methoxyphenyl)butanoic acid 4-position; 2-OCH₃ on phenyl C₁₁H₁₄O₃ 194.23 Ortho substitution induces steric hindrance; reduced planarity affects conjugation
4-[4-(2-Methylpropyl)phenyl]butanoic acid 4-position; 4-(CH₂CH(CH₃)₂) C₁₄H₂₀O₂ 220.30 Bulky alkyl group enhances lipophilicity; potential for membrane interactions

Structural and Electronic Effects

  • Substituent Position: The para-substituted methoxycarbonyl group in the target compound maximizes resonance stabilization of the carboxylate anion, increasing acidity compared to meta- or ortho-substituted analogs . Ortho-substituted derivatives (e.g., 4-(2-Methoxyphenyl)butanoic acid) exhibit steric hindrance, reducing reactivity in electrophilic substitutions .
  • Electron-Withdrawing vs. Electron-Donating Groups: The methoxycarbonyl group (–COOCH₃) withdraws electrons via resonance, lowering the pKa of the carboxylic acid (≈3–4), whereas methyl or alkyl substituents (e.g., 4-(4-Methylphenyl)butanoic acid) donate electrons, resulting in higher pKa values (≈4.5–5.5) .

Physicochemical Properties

  • Solubility: The target compound’s polar –COOCH₃ group enhances water solubility compared to alkyl-substituted analogs like 4-[4-(2-Methylpropyl)phenyl]butanoic acid, which is more lipid-soluble .
  • Melting Points: Para-substituted derivatives generally exhibit higher melting points due to symmetrical packing. For example, 4-(4-Methylphenyl)butanoic acid melts at 54–58°C , while ortho-substituted analogs may have lower melting points due to disrupted crystallinity .

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